molecular formula C17H19NO3 B5782717 N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide

N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5782717
M. Wt: 285.34 g/mol
InChI Key: PURKNSUKOKYULF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methoxy group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-ethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its effects on different biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be utilized in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-ethoxyphenyl)acetamide
  • N-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)acetamide
  • N-(2-methoxyphenyl)-2-(2-hydroxyphenyl)acetamide

Comparison: N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from similar compounds that have different substituents. The specific arrangement of functional groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-21-16-11-7-5-9-14(16)18-17(19)12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKNSUKOKYULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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